tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H22BrNO4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromomethoxy compounds under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with bromomethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohol derivatives.
Scientific Research Applications
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethoxy group allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
tert-Butyl 4-(2-(bromomethoxy)-2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-(2-bromoacetyl)piperidine-1-carboxylate: Similar in structure but with a bromoacetyl group instead of a bromomethoxy group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Another brominated piperidine derivative used in organic synthesis.
These compounds share structural similarities but differ in their functional groups, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C13H22BrNO4 |
---|---|
Molecular Weight |
336.22 g/mol |
IUPAC Name |
tert-butyl 4-[2-(bromomethoxy)-2-oxoethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22BrNO4/c1-13(2,3)19-12(17)15-6-4-10(5-7-15)8-11(16)18-9-14/h10H,4-9H2,1-3H3 |
InChI Key |
ISMRKOCQPBNJQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)OCBr |
Origin of Product |
United States |
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